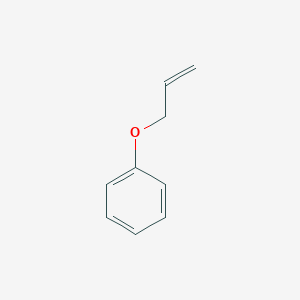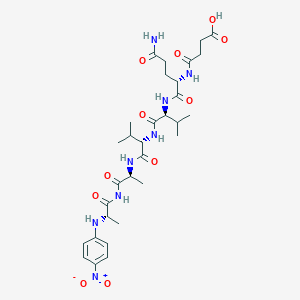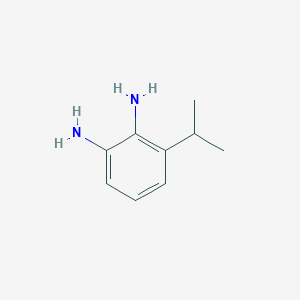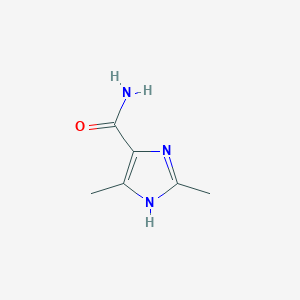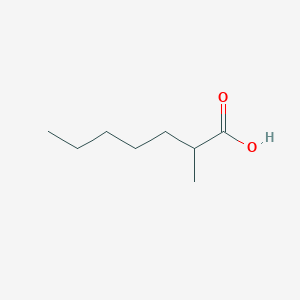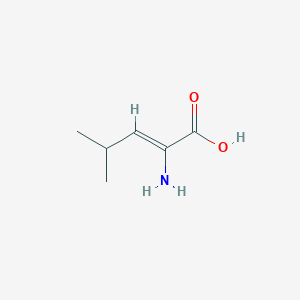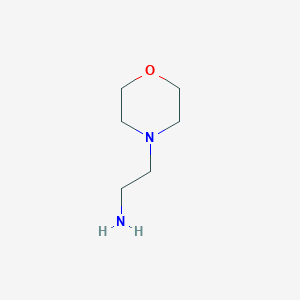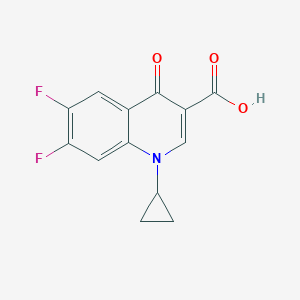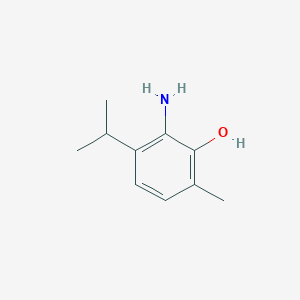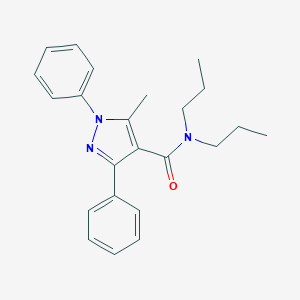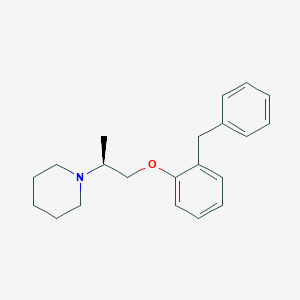
(S)-1-(1-(2-Benzylphenoxy)propan-2-yl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-Benproperine is a chiral compound known for its antitussive (cough suppressant) properties. It is a member of the morphinan class of compounds and is widely used in the pharmaceutical industry for its efficacy in treating coughs without the narcotic effects associated with other morphinan derivatives.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (S)-benproperine typically involves the resolution of racemic benproperine. This can be achieved through chiral chromatography or by using chiral resolving agents. The synthetic route generally includes the following steps:
Formation of the racemic mixture: This involves the reaction of 1-(2-benzylphenoxy)-3-(dimethylamino)propan-2-ol with appropriate reagents.
Resolution of enantiomers: The racemic mixture is then resolved into its enantiomers using chiral chromatography or chiral resolving agents.
Industrial Production Methods: In industrial settings, the production of (S)-benproperine is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves:
Large-scale synthesis of the racemic mixture: Utilizing efficient and cost-effective reagents.
High-throughput resolution: Employing advanced chromatographic techniques or chiral catalysts to separate the enantiomers.
Analyse Des Réactions Chimiques
Types of Reactions: (S)-Benproperine undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve hydrogenation using catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur, especially at the dimethylamino group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Alkyl halides or other nucleophiles under basic conditions.
Major Products:
Oxidation: Leads to the formation of corresponding ketones or carboxylic acids.
Reduction: Produces the corresponding alcohols or amines.
Substitution: Results in the formation of substituted derivatives of (S)-benproperine.
Applications De Recherche Scientifique
(S)-Benproperine has a wide range of applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of other complex molecules.
Biology: Studied for its effects on various biological pathways and its potential as a therapeutic agent.
Medicine: Primarily used as an antitussive agent in cough syrups and other formulations.
Industry: Employed in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
Mécanisme D'action
The mechanism of action of (S)-benproperine involves its interaction with the central nervous system to suppress the cough reflex. It acts on the cough center in the medulla oblongata, reducing the sensitivity of cough receptors. The exact molecular targets and pathways are still under investigation, but it is believed to modulate neurotransmitter release and receptor activity.
Comparaison Avec Des Composés Similaires
Dextromethorphan: Another morphinan derivative used as a cough suppressant but with different pharmacokinetic properties.
Codeine: An opioid with antitussive properties but with a higher risk of dependency and side effects.
Noscapine: A non-narcotic cough suppressant with a different mechanism of action.
Uniqueness of (S)-Benproperine: (S)-Benproperine stands out due to its non-narcotic nature, making it a safer alternative to other morphinan derivatives like codeine. Its chiral nature also allows for specific interactions with biological targets, potentially leading to fewer side effects and better therapeutic outcomes.
Propriétés
Numéro CAS |
124700-66-9 |
|---|---|
Formule moléculaire |
C21H27NO |
Poids moléculaire |
309.4 g/mol |
Nom IUPAC |
1-[(2S)-1-(2-benzylphenoxy)propan-2-yl]piperidine |
InChI |
InChI=1S/C21H27NO/c1-18(22-14-8-3-9-15-22)17-23-21-13-7-6-12-20(21)16-19-10-4-2-5-11-19/h2,4-7,10-13,18H,3,8-9,14-17H2,1H3/t18-/m0/s1 |
Clé InChI |
JTUQXGZRVLWBCR-SFHVURJKSA-N |
SMILES |
CC(COC1=CC=CC=C1CC2=CC=CC=C2)N3CCCCC3 |
SMILES isomérique |
C[C@@H](COC1=CC=CC=C1CC2=CC=CC=C2)N3CCCCC3 |
SMILES canonique |
CC(COC1=CC=CC=C1CC2=CC=CC=C2)N3CCCCC3 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


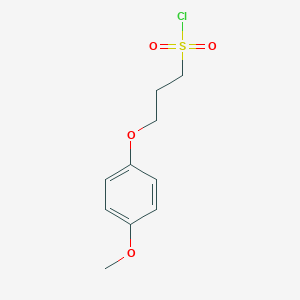
![(S)-[(1S,2R,4S,5R)-1-Benzyl-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol](/img/structure/B49845.png)
